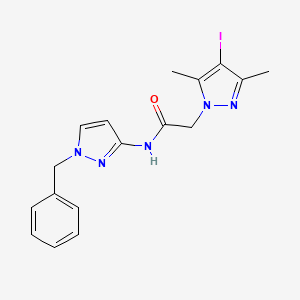
3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MNQ and has been the subject of several research studies that have explored its synthesis, mechanism of action, and potential uses in various fields of science.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone involves the inhibition of certain enzymes and proteins that are involved in various biological processes. This compound has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone have been extensively studied. This compound has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been found to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its ability to inhibit the activity of tyrosine kinase, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using this compound is that it may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone. One direction is to explore its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, research could be conducted to optimize the synthesis of this compound and improve its purity and yield.
Métodos De Síntesis
The synthesis of 3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone involves the condensation of 3-methoxyaniline and 4-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified through recrystallization to obtain a high yield of the pure compound.
Aplicaciones Científicas De Investigación
3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-28-17-6-4-5-16(13-17)23-20(14-9-11-15(12-10-14)24(26)27)22-19-8-3-2-7-18(19)21(23)25/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMCVBWXTLEOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine](/img/structure/B6059255.png)

![5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B6059267.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6059270.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B6059275.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6059281.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6059285.png)
![ethyl 3-(2-methylbenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6059287.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6059292.png)
![ethyl 2-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6059294.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6059301.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6059328.png)
![2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenol trifluoroacetate (salt)](/img/structure/B6059330.png)
![1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6059351.png)